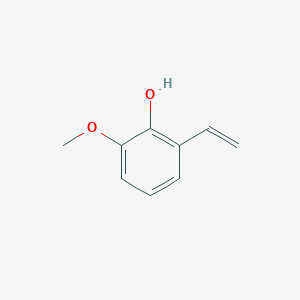
2-ethenyl-6-methoxyphenol
Vue d'ensemble
Description
Phenol, 2-ethenyl-6-methoxy- is an organic compound with the molecular formula C9H10O2 It is a derivative of phenol, characterized by the presence of an ethenyl group at the 2-position and a methoxy group at the 6-position on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenol, 2-ethenyl-6-methoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 2-methoxyphenol, the ethenyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of phenolic compounds often involves the extraction from natural sources or the chemical synthesis from simpler aromatic compounds. The specific industrial methods for producing Phenol, 2-ethenyl-6-methoxy- may include the use of advanced catalytic processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 2-ethenyl-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenol, 2-ethenyl-6-methoxy- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 2-ethenyl-6-methoxy- involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage . The compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Phenol, 2-ethenyl-6-methoxy- can be compared with other similar compounds such as:
Phenol, 2-methoxy- (Guaiacol): Both compounds have a methoxy group, but Phenol, 2-ethenyl-6-methoxy- has an additional ethenyl group, which imparts different chemical properties.
Phenol, 2,6-dimethoxy-: This compound has two methoxy groups, which can influence its reactivity and applications.
Phenol, 4-methoxy- (Anisole): Anisole has a methoxy group at the para position, leading to different substitution patterns and reactivity compared to Phenol, 2-ethenyl-6-methoxy-.
These comparisons highlight the unique structural features and reactivity of Phenol, 2-ethenyl-6-methoxy-, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
120550-69-8 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6,10H,1H2,2H3 |
Clé InChI |
ZMAYRLMREZOVLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C=C |
SMILES canonique |
COC1=CC=CC(=C1O)C=C |
Key on ui other cas no. |
120550-69-8 |
Synonymes |
Phenol, 2-ethenyl-6-methoxy- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
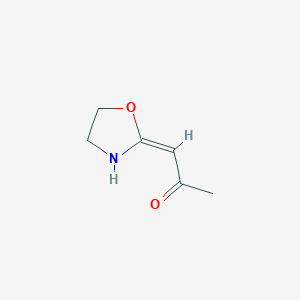
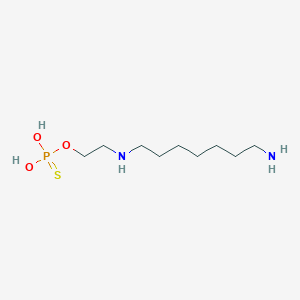

![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
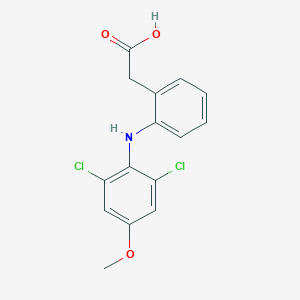
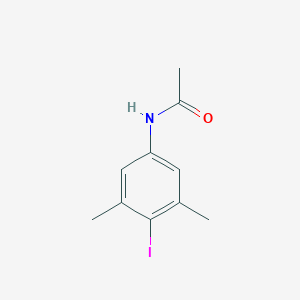
![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)
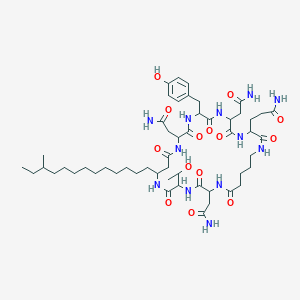
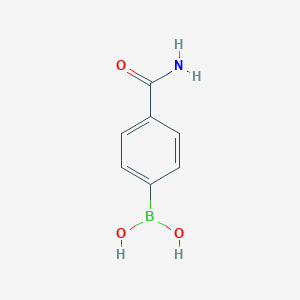
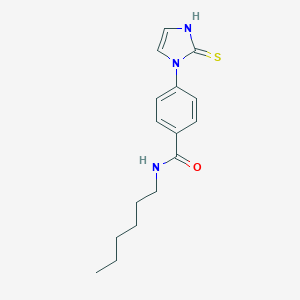

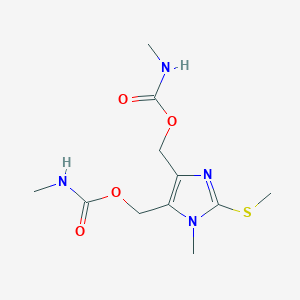
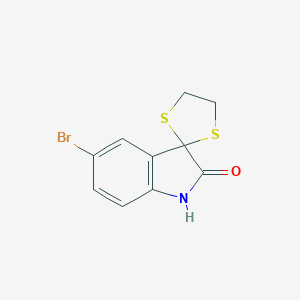
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
